[(E,4S)-4-hydroxypent-1-enyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[(E,4S)-4-hydroxypent-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hydroxyalkene chain. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(E,4S)-4-hydroxypent-1-enyl]boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is the hydroboration of 4-pentyn-1-ol with a borane reagent such as borane-tetrahydrofuran complex (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) . The reaction proceeds with syn-addition, resulting in the formation of the desired boronic acid.
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or
Eigenschaften
CAS-Nummer |
216772-56-4 |
---|---|
Molekularformel |
C5H11BO3 |
Molekulargewicht |
129.95 g/mol |
IUPAC-Name |
[(E,4S)-4-hydroxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H11BO3/c1-5(7)3-2-4-6(8)9/h2,4-5,7-9H,3H2,1H3/b4-2+/t5-/m0/s1 |
InChI-Schlüssel |
CDAZEWNVUBJOSL-FYTLMZHYSA-N |
Isomerische SMILES |
B(/C=C/C[C@H](C)O)(O)O |
Kanonische SMILES |
B(C=CCC(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.